3-Aza-bicyclo[5.1.0]octane
Description
Properties
IUPAC Name |
3-azabicyclo[5.1.0]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-7(6)5-8-3-1/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBOYDPXSHAFFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2CNC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Epoxidation and Azide-Mediated Cyclization
An alternative approach from EP2164847B1 utilizes epoxide ring-opening with azides to construct the bicyclic framework:
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Epoxide Formation :
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A pre-formed azepine derivative is epoxidized using m-CPBA.
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Azide Insertion :
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The epoxide reacts with NaN under acidic conditions (NHCl) to form an azido alcohol.
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Cyclization via Reduction :
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Catalytic hydrogenation (10% Pd/C, H) reduces the azide to an amine, triggering spontaneous cyclization to form the 3-aza-bicyclo[5.1.0]octane structure.
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Advantages :
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Avoids transition-metal catalysts in the final steps.
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Higher functional group tolerance for downstream modifications.
Limitations :
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Requires careful control of reaction pH to prevent side reactions.
Alternative Approaches: Saponification and Cross-Coupling
EP2164847B1 also describes a method involving saponification of ester intermediates :
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Ester Hydrolysis :
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A tert-butyl ester derivative of 8-oxa-3-aza-bicyclo[5.1.0]octane is treated with potassium hydroxide (KOH) in ethanol.
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This yields the free carboxylic acid, which is further functionalized.
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Cross-Coupling Reactions :
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Bicyclo[5.1.0]octane-containing stannanes undergo Stille coupling with aryl halides to introduce substituents.
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Example Reaction :
Yield : 60–70% for Stille coupling .
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability | Complexity |
|---|---|---|---|---|
| Grubbs RCM | Metathesis, epoxidation, azide reduction | 70–85 | High | Moderate |
| Azide Cyclization | Epoxide ring-opening, hydrogenation | 65–75 | Moderate | Low |
| Saponification | Ester hydrolysis, cross-coupling | 60–70 | Low | High |
Chemical Reactions Analysis
Types of Reactions: 3-Aza-bicyclo[5.1.0]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can modify the nitrogen-containing ring, leading to different structural analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various substituted derivatives of 3-Aza-bicyclo[5.1.0]octane, which can exhibit different chemical and physical properties based on the introduced functional groups.
Scientific Research Applications
Chemistry
In synthetic chemistry, 3-Aza-bicyclo[5.1.0]octane serves as a valuable intermediate for the development of complex molecules. Its unique structure allows for novel synthetic pathways, facilitating the exploration of new chemical reactions.
Biology
The compound's nitrogen-containing ring system makes it a candidate for biological studies, particularly in understanding the interactions between nitrogen heterocycles and biological macromolecules such as proteins and nucleic acids. Its potential to act as a ligand in biological systems is under investigation.
Medicine
In medicinal chemistry, derivatives of 3-Aza-bicyclo[5.1.0]octane are being explored for their pharmacological activities. The compound's unique structure may lead to the development of new therapeutic agents targeting specific biological pathways, including neuropeptide interactions related to sleep disorders and appetite regulation.
Case Study: Orexin Receptor Antagonism
Research indicates that derivatives of 3-aza-bicyclo[3.3.0]octane have shown promise as orexin receptor antagonists, which could be beneficial in treating sleep disorders such as narcolepsy and insomnia . This highlights the potential of related bicyclic compounds in therapeutic applications.
Industry
In industrial applications, 3-Aza-bicyclo[5.1.0]octane can be utilized in the production of specialty chemicals and materials due to its distinct chemical properties. Its role in various industrial processes is being explored further.
Mechanism of Action
The mechanism of action of 3-Aza-bicyclo[5.1.0]octane involves its interaction with specific molecular targets. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their function. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Bicyclo[5.1.0]octane Derivatives
- Unsubstituted bicyclo[5.1.0]octane lacks the nitrogen atom but shares the strained bicyclic framework. Molecular mechanics calculations indicate that cis-bicyclo[5.1.0]octane has a lower heat of formation (-3.0 kcal/mol) compared to its trans isomer (8.1 kcal/mol), suggesting greater stability for the cis configuration .
- Halogenated derivatives , such as 8,8-dibromo- and 8,8-dichloro-bicyclo[5.1.0]octane, exhibit distinct reactivity. For instance, solvolysis of bicyclo[5.1.0]octane in trifluoroacetic acid (TFA) produces product distributions similar to cyclooctyl halides, implying shared reaction intermediates or equilibria under acidic conditions .
Azabicyclo Compounds with Varying Ring Sizes
- 3-Aza-bicyclo[3.2.1]octane features a smaller bicyclic system (3.2.1) and a different nitrogen position. Derivatives like 3-(p-aminobenzyl)-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane dihydrochloride show biological activity (e.g., LD₅₀ = 104 mg/kg in mice) but differ in strain and nitrogen accessibility compared to the 5.1.0 system .
- 3-Aza-bicyclo[4.1.0]heptane has a seven-membered framework (4.1.0) with reduced ring strain. Its hydrochloride derivative (CAS 2990492-42-5) is used in synthetic chemistry but lacks the eight-membered ring’s conformational flexibility .
Thermodynamic and Physical Properties
Table 1: Thermodynamic Data for Bicyclic Compounds
The lower enthalpy of formation for bicyclo[5.1.0]octane compared to bicyclo[4.1.0]heptane reflects differences in ring strain and stabilization. The cis isomer of bicyclo[5.1.0]octane is thermodynamically favored over the trans form due to reduced torsional strain .
Reactivity and Solvolysis Behavior
Table 2: Solvolysis Products of Bicyclo[5.1.0]octane Derivatives
The solvolysis of bicyclo[5.1.0]octane in TFA or HBr/TFE yields products akin to cyclooctyl halides, suggesting protonation-induced ring opening and equilibration . In contrast, dibenzobicyclo[5.1.0]octane derivatives undergo thermolytic ring expansion to dibenzocyclooctenes, demonstrating the influence of aromatic substituents on reactivity .
Biological Activity
3-Aza-bicyclo[5.1.0]octane is a nitrogen-containing bicyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
3-Aza-bicyclo[5.1.0]octane features a bicyclic structure with a nitrogen atom integrated into its framework, which significantly influences its chemical reactivity and biological properties. The presence of nitrogen allows for interactions with various biological macromolecules, such as proteins and nucleic acids, leading to diverse pharmacological effects.
The mechanism of action of 3-Aza-bicyclo[5.1.0]octane primarily involves:
- Hydrogen Bonding : The nitrogen atom can form hydrogen bonds with biological targets, influencing their activity.
- Redox Reactions : The compound may participate in redox reactions that affect cellular processes and signaling pathways.
- Interaction with Receptors : Preliminary studies suggest that this compound may interact with specific receptors, potentially leading to therapeutic effects.
Synthesis Methods
The synthesis of 3-Aza-bicyclo[5.1.0]octane can be achieved through several methods, including:
- Photoinduced Oxidative Cyclopropanation : Utilizing an organic acridinium photocatalyst and 2,6-lutidine N-oxide under mild conditions to generate the bicyclic structure.
- Oxidation and Reduction Reactions : The compound can undergo oxidation using agents like hydrogen peroxide or potassium permanganate, and reduction using lithium aluminum hydride or sodium borohydride.
Pharmacological Studies
Recent studies have indicated that 3-Aza-bicyclo[5.1.0]octane and its derivatives exhibit interesting pharmacological profiles:
- Opioid Receptor Interaction : Similar compounds have been explored for their ability to act as μ-opioid receptor antagonists, which could be beneficial in managing opioid-induced side effects without affecting analgesia .
- Neurotransmitter Systems : Compounds with similar azabicyclic structures are known to influence neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Case Studies
- μ-Opioid Receptor Antagonists :
- Antibacterial Activity :
Comparative Analysis
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 2-Aza-bicyclo[3.2.1]octane | Different bicyclic structure | Known for its role as a chiral building block |
| 8-Aza-bicyclo[3.2.1]octane | Presence in tropane alkaloids | Exhibits distinct biological activity |
| 4-Azabicyclo[5.1.0]octane-8-carbonitrile | Carbonitrile group at the 8-position | Potential interaction with various biological macromolecules |
Q & A
Q. How can structural elucidation of bicyclo[5.1.0]octane derivatives be performed experimentally?
- Methodological Answer : X-ray crystallography is critical for resolving bicyclic frameworks. Crystal structures of potassium trans-bicyclo[5.1.0]octane-4-carboxylate reveal disorder in the bicyclo moiety, necessitating high-resolution diffraction data and computational refinement to resolve spatial arrangements . Complementary techniques like NMR (e.g., distinguishing endo/exo isomers via δ 65.32 vs. 65.07 ppm for C=CH groups) and mass spectrometry (e.g., molecular ion peaks at m/z 112 for 8-oxabicyclo[5.1.0]octane) are essential .
Q. What thermodynamic properties are relevant for predicting the stability of bicyclo[5.1.0]octane derivatives?
- Methodological Answer : Enthalpy values (e.g., -16.6 kJ/mol for bicyclo[5.1.0]octane) and strain energy calculations from molecular mechanics (MM2/MM3 force fields) are key. Experimental data for cis/trans isomers (e.g., cis-bicyclo[5.1.0]octane: -3.0 kcal/mol strain) should be cross-validated with computational models to account for discrepancies between calculated and observed values .
Advanced Research Questions
Q. Why do solvolysis reactions of bicyclo[5.1.0]octane in trifluoroethanol (TFE) or trifluoroacetic acid (TFA) yield product distributions similar to cyclooctane derivatives?
- Methodological Answer : Two hypotheses exist: (1) Shared intermediates (e.g., carbocation rearrangements) form during solvolysis; (2) Bicyclo[5.1.0]octane itself is a transient product of cyclooctyl halide solvolysis and undergoes acid-catalyzed ring-opening. Controlled experiments with isotopic labeling (e.g., D/H exchange) and kinetic studies (varying HBr concentration in TFE) can differentiate these pathways .
Q. How do transannular interactions influence reaction pathways in medium-ring bicyclic systems?
- Methodological Answer : Transannular strain in bicyclo[5.1.0]octane derivatives directs reactivity toward ring expansion or contraction. For example, protonation at bridgehead positions in TFA leads to six- or seven-membered carbocations, which can be trapped with nucleophiles. Computational modeling (e.g., DFT to map transition states) and substituent effects (e.g., electron-withdrawing groups stabilizing intermediates) are critical for mechanistic analysis .
Q. What contradictions exist between experimental and computational data for bicyclo[5.1.0]octane stability, and how can they be resolved?
- Methodological Answer : Molecular mechanics calculations for cis-bicyclo[5.1.0]octane predict a strain energy of -3.0 kcal/mol, but experimental values (e.g., solvolysis rates) suggest higher instability. Discrepancies arise from solvent effects (e.g., TFE stabilizing intermediates) and approximations in force fields. Hybrid QM/MM methods and solvent-inclusive simulations improve accuracy .
Q. What strategies mitigate challenges in characterizing bicyclo[5.1.0]octane-containing natural products?
- Methodological Answer : In extracts like Stingless Bee Propolis, low-abundance bicyclo[5.1.0]octane derivatives (e.g., 8-oxabicyclo[5.1.0]octane at 2.16% concentration) require enrichment via column chromatography (silica gel, hexane/EtOAc gradients) followed by GC-MS/MS for structural confirmation. Isotopic dilution assays improve quantification .
Data Contradiction Analysis
Q. Why do NMR spectra of bicyclo[5.1.0]octane derivatives show unexpected multiplet splitting?
- Methodological Answer : Bridgehead protons in bicyclo[5.1.0]octane exhibit complex splitting due to diastereotopicity and restricted rotation. For example, δ 61.55–60.96 ppm signals in CCl4 arise from overlapping exo/endo olefinic protons. Variable-temperature NMR and NOESY experiments can resolve ambiguities by correlating spatial proximity and coupling constants .
Methodological Recommendations
- Synthesis : Prioritize Rh(I) catalysts with chelating ligands (e.g., dppe) for stereocontrol .
- Characterization : Combine X-ray crystallography with advanced NMR techniques (e.g., 2D HSQC) for ambiguous cases .
- Computational Modeling : Use solvent-inclusive DFT (e.g., CPCM solvation model) to refine strain energy predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
